(3-Methoxypropyl)(propan-2-yl)amine chemical properties
(3-Methoxypropyl)(propan-2-yl)amine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (3-Methoxypropyl)(propan-2-yl)amine , also known as N-isopropyl-3-methoxypropan-1-amine .[1]
Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]
Executive Summary
(3-Methoxypropyl)(propan-2-yl)amine is a secondary amine intermediate characterized by a flexible propyl ether chain and a sterically demanding isopropyl group.[1] Unlike its primary amine precursor (3-methoxypropylamine, MOPA), this secondary amine offers modulated nucleophilicity and increased lipophilicity (LogP), making it a "privileged motif" in medicinal chemistry for optimizing drug solubility and metabolic stability. It also serves as a specialized corrosion inhibitor where steric bulk enhances film persistence.
Chemical Identity & Structural Analysis[1][2]
Molecular Architecture
The molecule consists of a central secondary amine nitrogen flanked by two distinct functionalities:
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3-Methoxypropyl chain: Provides a hydrogen bond acceptor (ether oxygen) and flexible linker, enhancing water solubility compared to pure alkyl chains.[1]
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Isopropyl group (propan-2-yl): Introduces steric bulk near the nitrogen center, protecting the amine from rapid metabolic dealkylation and modulating its reactivity toward electrophiles.[1]
| Property | Value (Experimental/Predicted) |
| IUPAC Name | N-(3-Methoxypropyl)propan-2-amine |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Boiling Point | ~145–150 °C (Predicted at 760 mmHg) |
| Density | ~0.84 g/mL (Predicted)* |
| pKa (Conjugate Acid) | ~10.2 (Typical for dialkylamines) |
| LogP | ~0.9 (Predicted) |
| Appearance | Clear, colorless liquid |
| Solubility | Miscible with water, ethanol, DCM, DMSO |
*Note: Due to its status as a specialty intermediate, physical constants are estimated based on structure-activity relationships (SAR) with 3-methoxypropylamine (BP 118°C) and di-n-propylamine (BP 110°C).[1]
Structural Visualization
The following diagram illustrates the chemical connectivity and key reactive sites.
Figure 1: Functional decomposition of (3-Methoxypropyl)(propan-2-yl)amine.
Synthetic Routes
The most robust and scalable method for synthesizing this compound is Reductive Amination .[1] This approach avoids the over-alkylation issues common with direct alkylation (e.g., using isopropyl halides).
Protocol: Reductive Amination (Acetone + MOPA)
Principle: Condensation of 3-methoxypropylamine with acetone forms an imine intermediate, which is selectively reduced in situ to the secondary amine.[1]
Reagents:
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Substrate: 3-Methoxypropylamine (1.0 equiv)[1]
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Carbonyl Source: Acetone (1.2 – 1.5 equiv)[1]
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Reductant: Sodium Triacetoxyborohydride (STAB, 1.4 equiv) or H₂/Pd-C (Catalytic)[1]
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Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]
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Acid Catalyst: Acetic Acid (1.0 equiv, optional to accelerate imine formation)
Step-by-Step Methodology:
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Imine Formation:
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over ketones.[1]
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Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
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Quench with saturated aqueous NaHCO₃ (basic pH ensures amine is in free-base form).[1]
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Extract with DCM (3x).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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The crude oil is typically >90% pure.
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Distillation (vacuum) is recommended for high-purity applications.[1]
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Synthesis Workflow Diagram
Figure 2: Reductive amination pathway for high-yield synthesis.
Reactivity & Applications
Reactivity Profile
As a secondary amine, (3-Methoxypropyl)(propan-2-yl)amine exhibits distinct reactivity governed by the steric bulk of the isopropyl group .[1]
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Nucleophilicity: Moderated compared to linear dialkylamines.[1] It reacts cleanly with primary alkyl halides and acid chlorides but may be sluggish with bulky electrophiles.
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Basicity: Slightly more basic than its primary amine counterpart due to the inductive effect (+I) of the isopropyl group stabilizing the ammonium cation.
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Stability: The ether linkage is stable under basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the alcohol.
Applications in Drug Discovery
This structural motif is valuable in "Lead Optimization" phases:
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Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to pure alkyl chains.
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Metabolic Blocking: The isopropyl group protects the nitrogen from rapid oxidative dealkylation by cytochrome P450 enzymes, a common clearance pathway for N-methyl amines.[1]
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Linker Chemistry: Used as a flexible tether in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands.[1]
Industrial Applications
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Corrosion Inhibition: The molecule acts as a filming amine.[1] The methoxy tail interacts with water/brine, while the hydrophobic isopropyl/propyl backbone forms a barrier on metal surfaces.
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Epoxy Curing: Serves as a curative agent where slower kinetics (due to sterics) are desired for longer pot life.[1]
Safety & Handling
While specific MSDS data for this secondary amine may be limited, it should be handled with the standard precautions for aliphatic amines .
| Hazard Class | Description | Precaution |
| Corrosive | High pH (~11-12); causes skin burns and eye damage.[1] | Wear nitrile gloves, safety goggles, and face shield. |
| Flammable | Flash point likely < 60°C. | Keep away from heat/sparks.[1] Ground equipment. |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use only in a chemical fume hood.[1] |
| Incompatibility | Reacts violently with strong acids and oxidizers.[1] | Store segregated from acids and acid chlorides. |
References
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1]
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Gomez, S., et al. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis, vol. 344, no. 10, 2002, pp. 1037-1057.[1]
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Sigma-Aldrich. "3-Methoxypropylamine Safety Data Sheet."[1] (Used as a proxy for hazard extrapolation).
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PubChem. "Compound Summary: 3-Methoxypropylamine."[1] National Library of Medicine.
